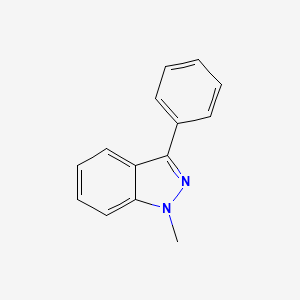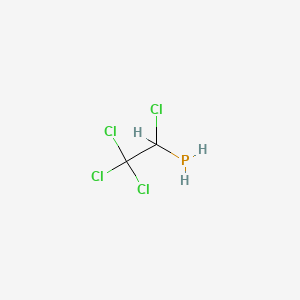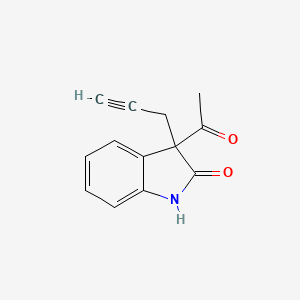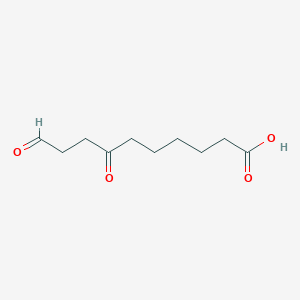
7,10-Dioxodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-Dioxodecanoic acid is an organic compound with the molecular formula C10H16O4 It is a dicarboxylic acid with two ketone groups located at the 7th and 10th positions of the decanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7,10-Dioxodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of decanoic acid derivatives. For instance, the oxidation of 7,10-decanediol using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the controlled oxidation of decanoic acid derivatives under specific temperature and pressure conditions to optimize the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 7,10-Dioxodecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols for esterification, amines for amidation.
Major Products:
Oxidation: More oxidized derivatives.
Reduction: 7,10-decanediol.
Substitution: Esters and amides of this compound
Applications De Recherche Scientifique
7,10-Dioxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7,10-Dioxodecanoic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can modulate cellular processes, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
3,6-Dioxodecanoic acid: Another dioxo-decanoic acid with ketone groups at different positions.
Decanoic acid: A simpler fatty acid without the ketone groups.
7,10-decanediol: The reduced form of 7,10-Dioxodecanoic acid.
Uniqueness: this compound is unique due to the specific positioning of its ketone groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
53377-64-3 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
7,10-dioxodecanoic acid |
InChI |
InChI=1S/C10H16O4/c11-8-4-6-9(12)5-2-1-3-7-10(13)14/h8H,1-7H2,(H,13,14) |
Clé InChI |
LBINJDHRJRGXSS-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)CCC=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


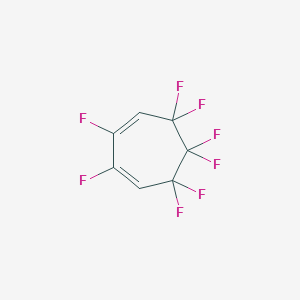
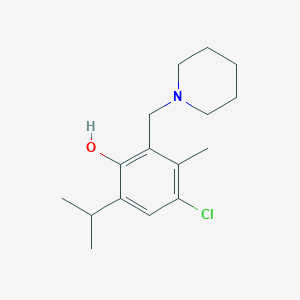
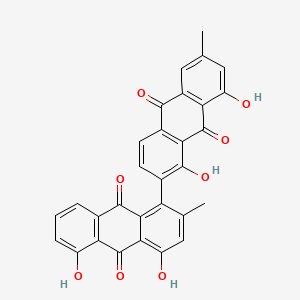
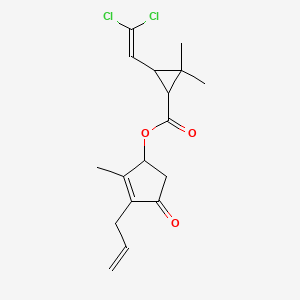
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)
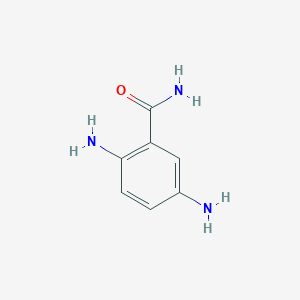
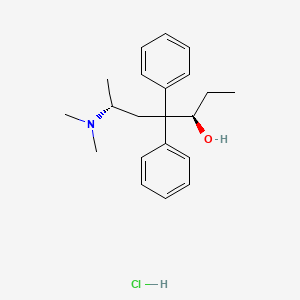
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
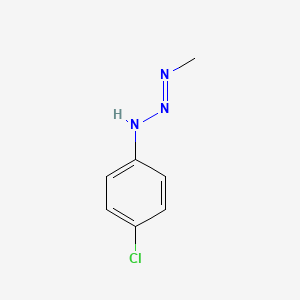
phosphanium](/img/structure/B14656845.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)
